molecular formula C8H9BrO2S B597705 1-Bromo-3-(ethanesulfonyl)benzene CAS No. 153435-82-6

1-Bromo-3-(ethanesulfonyl)benzene

Cat. No. B597705
CAS RN: 153435-82-6
M. Wt: 249.122
InChI Key: GMUBLMSOVHRKLE-UHFFFAOYSA-N
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Description

1-Bromo-3-(ethanesulfonyl)benzene is a chemical compound with the molecular formula C8H9BrO2S and a molecular weight of 249.13 . It is also known by its IUPAC name 1-bromo-2-(ethylsulfonyl)benzene .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3-(ethanesulfonyl)benzene consists of a benzene ring substituted with a bromine atom and an ethanesulfonyl group . The exact structure could not be retrieved from the available resources.


Chemical Reactions Analysis

While specific chemical reactions involving 1-Bromo-3-(ethanesulfonyl)benzene were not found, benzene derivatives typically undergo electrophilic aromatic substitution reactions . These reactions involve the attack of an electrophile on the aromatic ring, forming a sigma bond and generating a positively charged intermediate .

Scientific Research Applications

Synthesis and Characterization

1-Bromo-3-(ethanesulfonyl)benzene is used as a precursor in the synthesis of complex organic compounds. For example, the synthesis and characterization of 1-bromo-4-(3,7-dimethyloctyl)benzene have been conducted, highlighting its role in the controlled synthesis of graphene nanoribbons with specific edge morphology (Patil et al., 2012).

Organometallic Compounds

This compound also plays a role in the formation of organometallic compounds. For instance, its derivatives have been used in the study of ethynylferrocene compounds of 1,3,5-tribromobenzene, which showed significant electrochemical properties (Fink et al., 1997).

Catalysis and Reactions

In catalysis and chemical reactions, 1-Bromo-3-(ethanesulfonyl)benzene is utilized in various synthesis processes. For instance, its role in the catalytic synthesis of polyalkylbenzenes has been studied, demonstrating its effectiveness in these reactions (Kolesnikov & Korshak, 1953).

Molecular Structure Studies

The molecular structure of derivatives of 1-Bromo-3-(ethanesulfonyl)benzene has been analyzed, providing insights into its structural properties and potential applications in material science (Stein et al., 2015).

Luminescence and Fluorescence

Its derivatives are also investigated for their luminescence and fluorescence properties, which are essential in materials science and photonics (Zuo-qi, 2015).

Mechanism of Action

Mode of Action

1-Bromo-3-(ethylsulfonyl)benzene is likely to undergo electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

properties

IUPAC Name

1-bromo-3-ethylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-2-12(10,11)8-5-3-4-7(9)6-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUBLMSOVHRKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80726837
Record name 1-Bromo-3-(ethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(ethanesulfonyl)benzene

CAS RN

153435-82-6
Record name 1-Bromo-3-(ethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The MCPBA (2.37 g, 10.6 mmol) was added to a solution of 1-bromo-3-(ethylthio)benzene (1.00 g, 4.80 mmol) in DCM (10 ml, 156 mmol) cooled to 0° C. The reaction was stirred for 1 h and then was diluted with water and extracted with ethyl acetate three times. The combined organic layers were dried with magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude residue was purified by flash column chromatography with a hexane:ethyl acetate gradient to give 1-bromo-3-(ethylsulfonyl)benzene as a colorless oil 1.1 gm 92%, 1H NMR (300 MHz, CDCl3): δ8.09 (m, 1H), 7.85 (d, 1H), 7.78 (d, 1H) 7.45 (t, 1H), 3.14 (q, 2H), 1.25 (t, 3H).
Name
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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